1-(5-bromopyridin-2-yl)propan-1-ol

Vue d'ensemble

Description

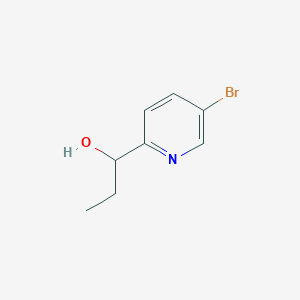

1-(5-Bromopyridin-2-yl)propan-1-ol is an organic compound with the molecular formula C8H10BrNO. It is a brominated derivative of pyridine, featuring a bromine atom at the 5-position of the pyridine ring and a propanol group at the 1-position.

Applications De Recherche Scientifique

1-(5-Bromopyridin-2-yl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(5-Bromopyridin-2-yl)propan-1-ol can be synthesized through several methods. One common approach involves the bromination of 2-pyridylpropanol. The reaction typically employs bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5-Bromopyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions:

Oxidation: PCC, Jones reagent, dichloromethane, room temperature.

Reduction: LAH, catalytic hydrogenation, ether, room temperature.

Substitution: Amines, thiols, alkoxides, polar aprotic solvents, elevated temperatures.

Major Products Formed:

Oxidation: 1-(5-Bromopyridin-2-yl)propan-1-one.

Reduction: 1-(5-Pyridin-2-yl)propan-1-ol.

Substitution: Various substituted pyridines depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of 1-(5-Bromopyridin-2-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved would depend on the biological context and the specific target being studied .

Comparaison Avec Des Composés Similaires

1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound features a piperidine ring instead of a propanol group, which may alter its chemical reactivity and biological activity.

5-Bromopyridin-2-ol: Lacks the propanol group, making it less versatile in certain synthetic applications.

6-Bromopyridin-2-ol: Similar structure but with the bromine atom at the 6-position, which can lead to different reactivity and applications.

Uniqueness: 1-(5-Bromopyridin-2-yl)propan-1-ol is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. The presence of both the bromine atom and the hydroxyl group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Activité Biologique

1-(5-Bromopyridin-2-yl)propan-1-ol is an organic compound known for its unique structural features, including a bromine atom attached to a pyridine ring and a propanol functional group. Its molecular formula is CHBrN, with a molecular weight of approximately 216.08 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Structural Influence on Biological Properties

The biological activity of this compound is largely influenced by its structural characteristics. The presence of the bromine atom enhances lipophilicity, which may improve membrane permeability and bioavailability. This feature is critical for the compound's interaction with various biological targets, including enzymes and receptors, potentially leading to therapeutic effects.

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Potential Activity |

|---|---|---|

| 2-(5-Bromopyridin-2-yl)propan-2-ol | Hydroxyl group in a different position | Altered reactivity |

| 1-(5-Bromopyridin-2-yl)piperidin-3-ol | Contains a piperidine ring | Enhanced cyclic structure |

| 5-Bromopyridin-2-ol | Lacks the propanol group | Simpler structure, potentially different reactivity |

The uniqueness of this compound lies in its combination of both a bromine atom and a propanol group. This combination facilitates diverse chemical modifications, making it versatile for various synthetic routes and applications in medicinal chemistry.

Case Study: Antimicrobial Activity

A notable study explored the antimicrobial activity of brominated pyridine derivatives, including compounds structurally related to this compound. Results showed that these compounds exhibited significant inhibition against various bacterial strains, suggesting potential as antimicrobial agents. The study emphasized the need for further research into the specific mechanisms of action for these derivatives.

Research Findings on Inflammation

Another investigation assessed the anti-inflammatory properties of similar compounds through in vitro assays. The results indicated that certain derivatives could effectively reduce pro-inflammatory cytokine production in human cell lines, highlighting their therapeutic potential in treating inflammatory diseases. However, direct studies on this compound are still required to confirm these effects.

Propriétés

IUPAC Name |

1-(5-bromopyridin-2-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-8(11)7-4-3-6(9)5-10-7/h3-5,8,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVVFDVIZCJRMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.